molecular formula C12H17FN2 B1488133 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine CAS No. 1565314-10-4

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine

Cat. No.: B1488133
CAS No.: 1565314-10-4
M. Wt: 208.27 g/mol
InChI Key: YACMNIWJARASGW-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom and an ethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the fluorine atom and the ethyl group. Common synthetic routes include:

  • Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a fluorine ion.

  • Reduction Reactions: Reduction of intermediates to form the final product.

  • Cyclization Reactions: Formation of the piperidine ring from linear precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:

  • Oxidation Reactions: Conversion of the compound to its oxidized forms.

  • Reduction Reactions: Reduction of functional groups within the molecule.

  • Substitution Reactions: Replacement of atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium fluoride (NaF) and electrophiles such as alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents.

Scientific Research Applications

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Ethylpiperidin-1-yl)-2-fluoropyridine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-(2-Methylpiperidin-1-yl)-2-fluoropyridine

  • 4-(2-Propylpiperidin-1-yl)-2-fluoropyridine

  • 4-(2-Butylpiperidin-1-yl)-2-fluoropyridine

These compounds differ in the alkyl group attached to the piperidine ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-2-10-5-3-4-8-15(10)11-6-7-14-12(13)9-11/h6-7,9-10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMNIWJARASGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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